3-(4-Bromophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Lipophilicity Drug-likeness Quinazolinone

3-(4-Bromophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one (CAS 618432-22-7) is a fully synthetic quinazolin-4-one derivative within the broader 3-aryl-2-sulfanyl-quinazolinone subclass. Its molecular formula is C22H15BrN2O2S, with a molecular weight of 451.3 g/mol and a calculated XLogP3-AA of 5.5.

Molecular Formula C22H15BrN2O2S
Molecular Weight 451.3 g/mol
CAS No. 618432-22-7
Cat. No. B15085169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one
CAS618432-22-7
Molecular FormulaC22H15BrN2O2S
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br
InChIInChI=1S/C22H15BrN2O2S/c23-16-10-12-17(13-11-16)25-21(27)18-8-4-5-9-19(18)24-22(25)28-14-20(26)15-6-2-1-3-7-15/h1-13H,14H2
InChIKeyIGLQTHADARFFLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one (CAS 618432-22-7) � Properties, Purity, and Procurement Essentials


3-(4-Bromophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one (CAS 618432-22-7) is a fully synthetic quinazolin-4-one derivative within the broader 3-aryl-2-sulfanyl-quinazolinone subclass [1]. Its molecular formula is C22H15BrN2O2S, with a molecular weight of 451.3 g/mol and a calculated XLogP3-AA of 5.5 [1]. The compound is supplied as a rare chemical building block (Sigma-Aldrich AldrichCPR) for early-stage discovery ; commercial vendors typically offer a minimum purity of 95% . Unlike widely studied quinazolinones, this compound bears a distinctive 4-bromophenyl N3-substituent paired with a 2-oxo-2-phenylethyl sulfanyl group at C2, a combination not represented in publicly indexed biological assay databases at this time [1].

Why Generic Substitution Fails � Substitution-Pattern Dependence of 3-Aryl-2-sulfanyl-3,4-dihydroquinazolin-4-one Pharmacology


Substitution on the quinazolin-4-one scaffold exerts profound effects on cytotoxicity, target engagement, and physicochemical properties that preclude simple interchange among congeners [1]. For 3-aryl-2-sulfanyl derivatives, both the nature of the N3-aryl group and the C2-sulfanyl moiety independently modulate antiproliferative potency against colorectal carcinoma lines (HT29, HCT116), with certain substitution patterns yielding IC50 values differing by more than an order of magnitude across structurally similar analogs [1]. The 4-bromophenyl substituent in CAS 618432-22-7 introduces a significantly higher log P and altered halogen-bonding surface relative to 3-phenyl or 4-chlorophenyl analogs, while the phenacylsulfanyl side chain provides an additional carbonyl hydrogen-bond acceptor not present in benzyl- or alkyl-sulfanyl comparators. These structural features collectively differentiate the compound's property profile, rendering generic selection of a close analog scientifically invalid without matched experimental data.

Quantitative Physicochemical and Sourcing Differentiation of CAS 618432-22-7 vs. Representative 3-Aryl-2-sulfanyl-quinazolin-4-one Analogs


XLogP3-AA Lipophilicity: Target Compound vs. 3-Phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one Core

The target compound exhibits a calculated XLogP3-AA of 5.5, substantially exceeding the value for the unsubstituted 3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one core scaffold [1]. The contribution of the 4-bromophenyl N3-substituent and the 2-oxo-2-phenylethyl C2-sulfanyl appendage accounts for an approximate increase of 1.5�2 log units over the parent 3-phenyl analog (estimated XLogP ~3.5) [1]. This class-level inference positions the compound in a higher-lipophilicity space, which may influence membrane permeability and non-specific protein binding in cellular assays [1].

Lipophilicity Drug-likeness Quinazolinone

Hydrogen-Bond Acceptor Count: Target Compound vs. Benzyl-Sulfanyl Analogs

CAS 618432-22-7 possesses 4 hydrogen-bond acceptor (HBA) atoms, as computed by Cactvs (PubChem 2025.09.15 release), arising from two carbonyl oxygens, one endocyclic nitrogen, and the thioether sulfur [1]. By contrast, the widely catalogued 3-(4-bromophenyl)-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one (CAS 569322-93-6) lacks the phenacyl carbonyl and thus contains only 3 HBA atoms (two carbonyls and one thioether sulfur) [1]. The additional ketone acceptor in the target compound introduces a differentiated hydrogen-bonding capacity that may influence target recognition in proteins where backbone or side-chain amide NH groups require a complementary acceptor.

Hydrogen bonding Molecular recognition Medicinal chemistry

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Alkyl-Sulfanyl Quinazolinones

The target compound contains 5 rotatable bonds, as computed by Cactvs [1], compared with only 3 rotatable bonds in the structurally compact 3-(4-bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (C14H9BrN2OS) [1]. The phenacylsulfanyl moiety contributes two additional rotatable bonds via the SCH2C(O)Ph linkage, imparting greater conformational degrees of freedom. This may influence entropic penalties upon protein binding and the ability to adopt bioactive conformations in a target-dependent manner.

Conformational flexibility Ligand efficiency Molecular design

Purity and Quality Documentation: Vendor-Supplied Specifications for CAS 618432-22-7

AKSci specifies a minimum purity of 95% for CAS 618432-22-7 . Sigma-Aldrich offers the compound as part of the AldrichCPR collection, noting that they do not collect analytical data and sell the product 'AS-IS,' placing responsibility for identity and purity verification on the buyer . This differs from the fully characterized, higher-purity specification typical of mainstream catalog quinazolinones (often ≥97% with full COA support). Procurement planning must therefore include independent analytical confirmation.

Chemical procurement Purity specification Quality control

Procurement-Relevant Application Scenarios for 3-(4-Bromophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one (CAS 618432-22-7)


Medicinal Chemistry Hit Expansion and Structure-Activity Relationship (SAR) Exploration of 3-Aryl-2-sulfanyl-quinazolin-4-ones

The compound serves as a privileged late-stage diversification partner for SAR studies, exploiting the bromophenyl handle for Suzuki, Buchwald-Hartwig, or Ullmann coupling to introduce additional diversity [1]. Its phenacylsulfanyl moiety provides a chemically distinct vector compared to methyl-, benzyl-, or thioxo-sulfanyl congeners, enabling systematic exploration of C2-substituent effects on antiproliferative activity documented for the quinazolinone class [1]. Researchers should prioritize this scaffold when investigating halogen-substituted aryl appendages that are under-represented in commercial quinazolinone collections.

Physicochemical Property-Based Screening Libraries for Membrane Penetration Profiling

With an XLogP3-AA of 5.5 and the absence of hydrogen-bond donors, the compound occupies a high-lipophilicity, low-polar surface area quadrant of drug-like chemical space [2]. This profile makes it a candidate for inclusion in permeability screening cascades (e.g., PAMPA or Caco-2 assays) aimed at establishing empirical lipophilicity-permeability relationships for quinazolinone-based probes, particularly when benchmarking against more polar 3-aryl-2-sulfanyl analogs with XLogP values below 4.0 [2].

Chemical Biology Tool Compound Development via the Phenacyl Ketone Handle

The 2-oxo-2-phenylethyl side chain introduces a reactive ketone that can be exploited for oxime/hydrazone bioconjugation or affinity-based protein profiling (ABPP) experiments [3]. This distinguishes CAS 618432-22-7 from saturated alkyl-sulfanyl and benzyl-sulfanyl analogs that lack a carbonyl electrophile, enabling covalent or affinity-mediated target engagement studies not possible with the more common 2-methyl/thioether quinazolinones [3].

Early-Stage Discovery Procurement with Anticipated Follow-Up Characterization

Given the 'AS-IS' supply model from Sigma-Aldrich AldrichCPR and the 95% purity specification from alternative vendors, this compound is best suited for laboratories with established in-house analytical chemistry capabilities (LC-MS, NMR, qNMR) [REFS-4, REFS-5]. Procurement planning should budget for identity confirmation and potential chromatographic repurification. The compound is not recommended as a 'ready-to-screen' candidate without analytical release data, a distinction that influences vendor selection when comparing against fully characterized quinazolinone building blocks [REFS-4, REFS-5].

Quote Request

Request a Quote for 3-(4-Bromophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.